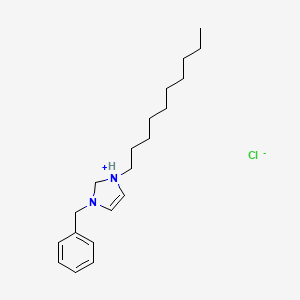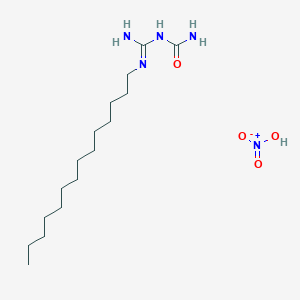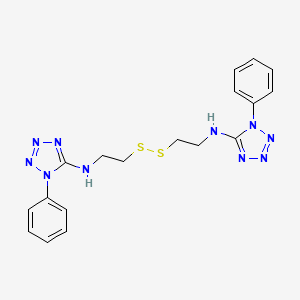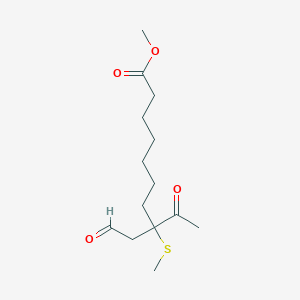
3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a benzyl group at the 3-position and a decyl group at the 1-position, making it a quaternary ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-decylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and reduction: The imidazole ring can participate in redox reactions, although the specific conditions and reagents depend on the desired transformation.
Addition reactions: The compound can react with electrophiles, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce imidazole N-oxides .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3-decyl-2,3-dihydro-1H-imidazole
- 1-Decyl-3-methylimidazolium chloride
- 1-Benzyl-3-dodecylimidazolium chloride
Uniqueness
3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both benzyl and decyl groups enhances its lipophilicity and membrane-disrupting capabilities, making it particularly effective as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
60042-49-1 |
|---|---|
Molekularformel |
C20H33ClN2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
3-benzyl-1-decyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H32N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,16-17H,2-8,12,15,18-19H2,1H3;1H |
InChI-Schlüssel |
QUVHAMRMDIGWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)


![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)


![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)


